4-Amino-2-bromophenoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-bromophenoxyacetic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an amino group at the 4-position and a bromine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromophenoxyacetic acid typically involves the following steps:
-
Bromination: : The starting material, phenoxyacetic acid, undergoes bromination to introduce a bromine atom at the 2-position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Nitration: : The brominated phenoxyacetic acid is then nitrated to introduce a nitro group at the 4-position. This step is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
-
Reduction: : The nitro group is reduced to an amino group using a reducing agent such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
-
Hydrolysis: : The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromophenoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of phenoxyacetic acid derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of phenoxyacetic acid derivatives.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
4-Amino-2-bromophenoxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromophenoxyacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
p-Bromophenoxyacetic acid: Similar structure but lacks the amino group.
2-(2-Acetyl-4-bromophenoxy)acetic acid: Contains an acetyl group instead of an amino group.
(2-Bromophenoxy)acetic acid: Lacks the amino group and has a bromine atom at the 2-position.
Uniqueness
4-Amino-2-bromophenoxyacetic acid is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-amino-2-bromophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMQTGLZRRVNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.